molecular formula C9H5ClFN B3039684 3-Chloro-3-(4-fluorophenyl)acrylonitrile CAS No. 126417-77-4

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B3039684
CAS No.: 126417-77-4
M. Wt: 181.59 g/mol
InChI Key: QYJZLGBSSYBYSY-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a chemical compound with the molecular formula C9H5ClFN and a molecular weight of 181.59 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group, a fluorophenyl group, and an acrylonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile can be achieved through several methods. One common synthetic route involves the reaction of 3-chloropropenal with molecular iodine and ammonium hydroxide in dichloromethane . The reaction mixture is stirred at room temperature, followed by the addition of aqueous sodium thiosulfate to neutralize excess iodine. The organic layer is then evaporated, and the solid product is recrystallized from ethanol .

Chemical Reactions Analysis

3-Chloro-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, ammonium hydroxide, and sodium thiosulfate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-3-(4-fluorophenyl)acrylonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluorophenyl groups contribute to its reactivity and binding affinity with various biological molecules. The acrylonitrile moiety allows for further chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

3-Chloro-3-(4-fluorophenyl)acrylonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as the presence of both chloro and fluorophenyl groups, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZLGBSSYBYSY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-76-3
Record name 126417-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-3-(4-fluorophenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-3-(4-fluorophenyl)acrylonitrile
Reactant of Route 3
3-Chloro-3-(4-fluorophenyl)acrylonitrile
Reactant of Route 4
3-Chloro-3-(4-fluorophenyl)acrylonitrile
Reactant of Route 5
3-Chloro-3-(4-fluorophenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.